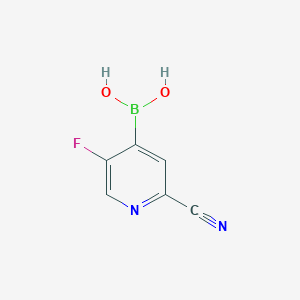
(2-Cyano-5-fluoropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyano-5-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H4BFN2O2. It is a derivative of pyridine, featuring a cyano group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyano-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyano-5-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, potassium acetate), and boron sources (e.g., B2Pin2).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(2-Cyano-5-fluoropyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-Cyano-5-fluoropyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2-Cyano-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. The cyano group also provides additional functionality for further derivatization and applications in various fields .
Propiedades
Fórmula molecular |
C6H4BFN2O2 |
|---|---|
Peso molecular |
165.92 g/mol |
Nombre IUPAC |
(2-cyano-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BFN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H |
Clave InChI |
NQKTXNPAMWUHFA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1F)C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


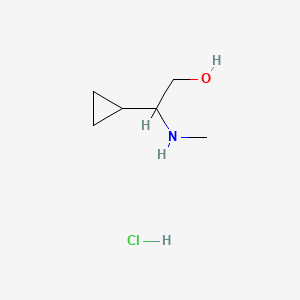
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
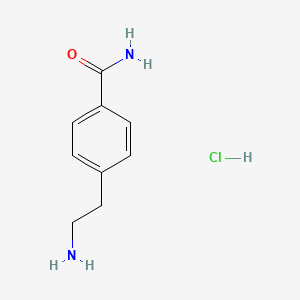
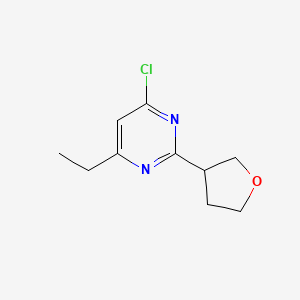
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)

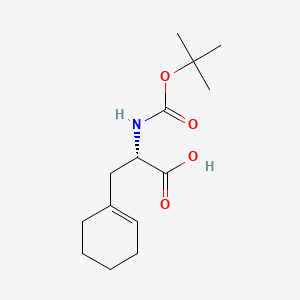
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
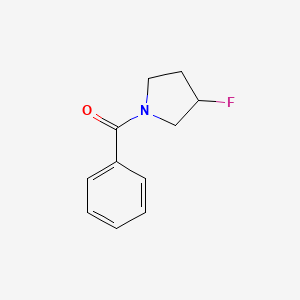

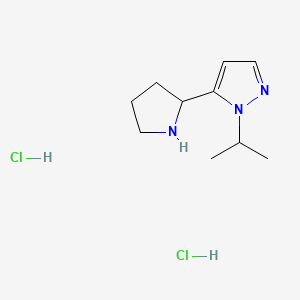
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
